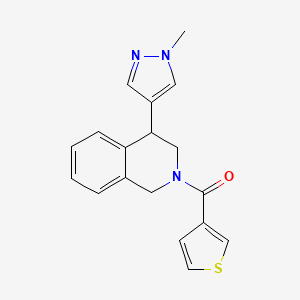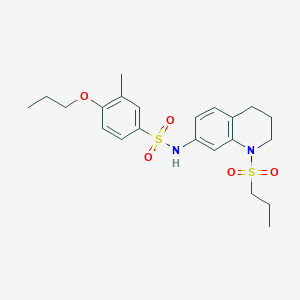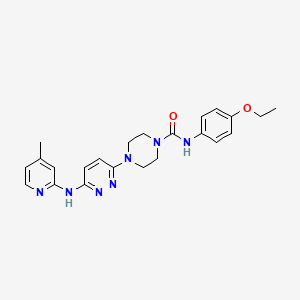
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide: is a synthetic organic compound featuring a complex structure composed of multiple heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3,4-Dihydroisoquinoline: The preparation begins with the synthesis of the 3,4-dihydroisoquinoline core through hydrogenation of isoquinoline under acidic conditions.
Formation of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine:
The next step involves the reaction of the dihydroisoquinoline with 2-bromo-1-methylpyrrole, utilizing a base such as sodium hydride to form the N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine intermediate.
Acylation:
This intermediate is then subjected to acylation using 2-(m-tolyl)acetyl chloride in the presence of a base like triethylamine to afford the final product, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide.
Industrial Production Methods
Industrial production may incorporate automated flow chemistry systems to ensure precise control over reaction conditions, ensuring high purity and yield. These methods often leverage catalysis and continuous purification techniques for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the pyrrol and dihydroisoquinoline rings, potentially yielding quinoline derivatives.
Reduction: Under reduction conditions, the compound might be reduced to simpler amine derivatives.
Substitution: Halogenation of the aromatic ring can lead to substituted variants, providing pathways for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often employed.
Substitution: Halogenating agents like bromine (Br2) under Lewis acidic conditions (like FeBr3) facilitate substitution reactions.
Major Products
Oxidation Products: Potential oxidation products include hydroxyl derivatives and quinolines.
Reduction Products: Simple amine derivatives could be formed.
Substitution Products: Halogenated derivatives may arise from aromatic substitution.
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules and pharmaceutical intermediates.
Biology: It may function as a tool to investigate biochemical pathways and cellular processes.
Industry: Used in the synthesis of specialized materials and possibly in the formulation of agrochemicals or dyes.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism of action might involve binding to receptor sites or enzymes, modulating their activity. The precise molecular targets would depend on the functional groups’ interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)acetamide: lacks the pyrrole ring.
N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide: excludes the dihydroisoquinoline moiety.
Uniqueness
What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide apart is its combination of these heterocyclic systems, offering a unique scaffold for chemical and pharmacological diversity.
That’s a wrap on this deep dive! Whether it’s the synthesis, reactions, or applications, I’d say this compound is pretty intriguing. How do you feel about all that chemistry now?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-19-7-5-8-20(15-19)16-25(29)26-17-24(23-11-6-13-27(23)2)28-14-12-21-9-3-4-10-22(21)18-28/h3-11,13,15,24H,12,14,16-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZCKBXSOCAMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)


![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)
![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)
